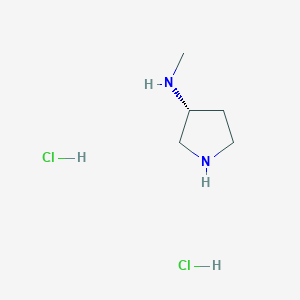

(3R)-(+)-3-(Methylamino)pyrrolidine 2HCl

Descripción general

Descripción

Pyrrolidine derivatives are a significant class of synthetic and natural plant metabolites, which show a diversity of pharmacological activities . An extensive variety of synthetic pyrrolidine compounds with numerous derivatizations have revealed significant pharmacological activity .

Molecular Structure Analysis

Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . The molecular structure of pyrrolidine derivatives can vary significantly depending on the substituents .Chemical Reactions Analysis

Pyrrolidine molecules exhibit a range of chemical reactions. For instance, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films . The reaction process has been investigated via in situ NMR experiments .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary significantly depending on the specific compound. For instance, 3-Pyrrolidinol has a refractive index of 1.49, a boiling point of 108-110 °C/8 mmHg, and a density of 1.076 g/mL at 20 °C .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

One significant application involves the stereoselective synthesis of key intermediates for pharmaceutical compounds. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, was developed through a highly efficient and stereoselective synthesis process. This process includes catalytic asymmetric hydrogenation and SN2 substitution reactions, highlighting the compound's role in facilitating the production of antibiotics against multidrug-resistant organisms (M. Lall et al., 2012).

Spectroscopic Studies

Spectroscopic studies have also been conducted to understand the properties and behaviors of related molecules, such as 2-Aminopyrrolin-5-one. These studies help elucidate the tautomerism and isomerism present in these compounds, providing insights into their chemical behavior and potential applications in further synthetic pathways (L. Spiessens & M. Anteunis, 2010).

Halogen Bonding in Crystal Structures

Research into the iodine-oxygen halogen bond within solid-state structures of 3-iodopropiolamides, where NR2 includes methylamino groups, showcases the compound's application in understanding intermolecular interactions. These studies contribute to the knowledge base required for designing new materials and pharmaceuticals with desired properties (Philipp Kratzer et al., 2015).

Metal Complexes and Catalysis

The compound has been used in the study of metal complexes, demonstrating its versatility as a tripod κ3N,H,H-ligand in octahedral manganese(i) and ruthenium(ii) complexes. This application is crucial for the development of new catalytic processes and materials with enhanced performance (J. Brugos et al., 2017).

Synthesis of Antitumor and Antibacterial Compounds

A general and efficient approach for the synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, part of the structure of AG-7352 (a naphthyridine antitumor agent and quinoline antibacterial compounds), highlights the compound's role in advancing cancer and infection treatments (A. R. Kumar et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

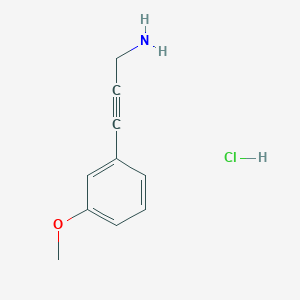

IUPAC Name |

(3R)-N-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOAFRACLXVOAV-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)

![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)

![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)